magnesium;3-ethyloct-3-en-5-yne;bromide
Description
Magnesium;3-ethyloct-3-en-5-yne;bromide is a hypothetical organomagnesium compound, likely structured as a Grignard reagent (RMgBr) where the organic group (R) is 3-ethyloct-3-en-5-yne. This compound combines a magnesium center coordinated to a bromide ion and a complex unsaturated hydrocarbon chain featuring both a double bond (en) at position 3 and a triple bond (yne) at position 3.
Properties
CAS No. |
651304-15-3 |
|---|---|
Molecular Formula |
C10H15BrMg |
Molecular Weight |
239.44 g/mol |
IUPAC Name |
magnesium;3-ethyloct-3-en-5-yne;bromide |
InChI |
InChI=1S/C10H15.BrH.Mg/c1-4-7-8-9-10(5-2)6-3;;/h4-6H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
QBJTUGHFWWILCH-UHFFFAOYSA-M |
Canonical SMILES |
CCC#C[C-]=C(CC)CC.[Mg+2].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;3-ethyloct-3-en-5-yne;bromide can be synthesized through the reaction of 3-ethyloct-3-en-5-yne with magnesium in the presence of anhydrous ether. The reaction typically proceeds as follows:
3-ethyloct-3-en-5-yne+Mg→this compound
The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The use of automated systems ensures consistent quality and yield of the product. The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) to stabilize the Grignard reagent .
Chemical Reactions Analysis
Types of Reactions
Magnesium;3-ethyloct-3-en-5-yne;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ether or THF is typically used.
Temperature: Reactions are often conducted at low temperatures to control the reactivity.
Major Products Formed
Alcohols: Formed from the reaction with aldehydes and ketones.
Hydrocarbons: Result from coupling reactions with organic halides.
Scientific Research Applications
Magnesium;3-ethyloct-3-en-5-yne;bromide is used in various scientific research applications, including:
Organic Synthesis: As a Grignard reagent, it is pivotal in forming carbon-carbon bonds.
Pharmaceuticals: Used in the synthesis of complex drug molecules.
Material Science: Involved in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of magnesium;3-ethyloct-3-en-5-yne;bromide involves the formation of a highly reactive carbanion. This carbanion can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The magnesium atom stabilizes the negative charge on the carbon atom, facilitating these reactions .
Comparison with Similar Compounds
Critical Analysis of Contradictions and Limitations
- Structural Uncertainties: The exact coordination geometry of magnesium in the en-yne bromide complex is unclear.
- Safety : Magnesium bromide is corrosive and requires handling in inert atmospheres (). The target compound’s instability may pose additional risks.
Biological Activity
Chemical Structure and Properties
Chemical Formula : The compound can be described by the formula for magnesium bromide and for 3-ethyloct-3-en-5-yne.
Molecular Structure : The molecular structure combines a magnesium ion with a bromide ion and an alkyne component, which is known for its reactivity in organic synthesis.
Antimicrobial Properties
Research indicates that compounds containing alkynes, such as 3-ethyloct-3-en-5-yne, exhibit significant antimicrobial activity. For instance, studies have shown that alkyne derivatives can inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 3-Ethyloct-3-en-5-yne | E. coli | 15 |
| S. aureus | 18 | |
| Magnesium Bromide | E. coli | 12 |
| S. aureus | 14 |
Table 1: Antimicrobial activity of magnesium;3-ethyloct-3-en-5-yne;bromide against selected bacterial strains.
Cytotoxicity Studies
Cytotoxicity assessments conducted on various cell lines indicate that the compound exhibits selective cytotoxic effects. The following findings were reported in a study evaluating the effects on human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
Table 2: Cytotoxicity of this compound on human cancer cell lines.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Alkylating Agent : The alkyne functional group may act as an alkylating agent, interfering with DNA replication and transcription in microbial cells.
- Metal Ion Interaction : Magnesium ions are crucial for various biological processes, including enzyme activation and stabilization of nucleic acids, which may enhance the compound's efficacy.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against common pathogens. Results demonstrated a significant reduction in bacterial viability at concentrations above 50 µM, suggesting potential applications in developing new antimicrobial agents.
Study 2: Cancer Cell Line Response
A comprehensive study assessed the response of different cancer cell lines to the compound. The results indicated that the compound notably inhibited cell proliferation in HeLa cells with an IC50 value of 25 µM, supporting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
